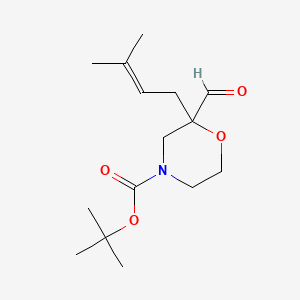
Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a formyl group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Formyl Group: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the morpholine derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Addition of the Tert-butyl Ester: The final step involves the esterification of the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
科学的研究の応用
Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies to understand the interactions of morpholine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The morpholine ring can interact with biological membranes, affecting their structure and function.
類似化合物との比較
Similar Compounds
Tert-butyl 2-methylbut-3-yn-2-yl carbonate: Similar in structure but lacks the morpholine ring and formyl group.
Tert-butyl (2-methylbut-3-yn-2-yl)carbamate: Contains a carbamate group instead of a formyl group.
Uniqueness
Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is unique due to the presence of both a morpholine ring and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C15H25NO4 |
|---|---|
分子量 |
283.36 g/mol |
IUPAC名 |
tert-butyl 2-formyl-2-(3-methylbut-2-enyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-12(2)6-7-15(11-17)10-16(8-9-19-15)13(18)20-14(3,4)5/h6,11H,7-10H2,1-5H3 |
InChIキー |
XBPKUFSBLMYIJR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1(CN(CCO1)C(=O)OC(C)(C)C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


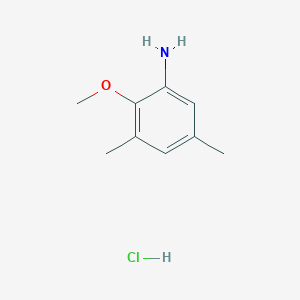
![[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
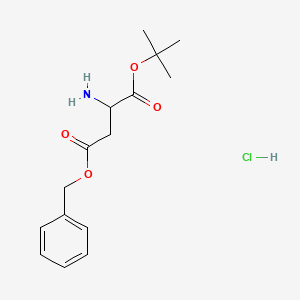
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
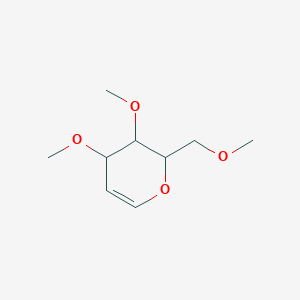
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
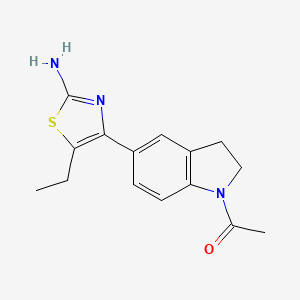
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
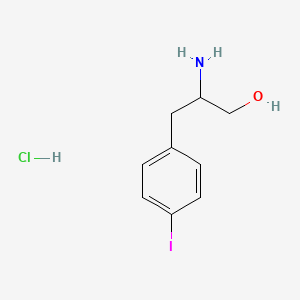

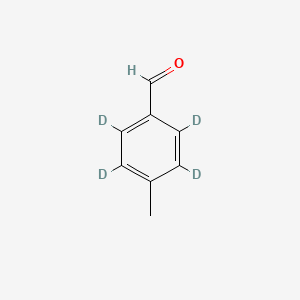
![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)
![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)

